molecular formula C19H20N2O3S B10871207 ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate

Cat. No.: B10871207
M. Wt: 356.4 g/mol
InChI Key: GVEXKVXQBSTLBN-KEBDBYFISA-N
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Description

ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOLE-3-CARBALDEHYDE with 4,5-DIMETHYL-2-AMINOTHIOPHENE-3-CARBOXYLATE under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium methoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole or thiophene derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, alkylating agents, acidic or basic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole or thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The indole moiety is known for its presence in many bioactive molecules, and the thiophene ring adds to the compound’s versatility. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, enhancing the compound’s reactivity. Together, these features contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4,5-DIMETHYL-2-AMINOTHIOPHENE-3-CARBOXYLATE
  • 1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOLE-3-CARBALDEHYDE
  • ETHYL 2-AMINO-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 4,5-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its combination of indole and thiophene moieties This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-5-24-19(23)16-11(2)12(3)25-17(16)20-10-14-13-8-6-7-9-15(13)21(4)18(14)22/h6-10,22H,5H2,1-4H3/b20-10+

InChI Key

GVEXKVXQBSTLBN-KEBDBYFISA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(N(C3=CC=CC=C32)C)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(N(C3=CC=CC=C32)C)O

Origin of Product

United States

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